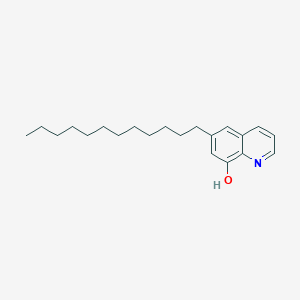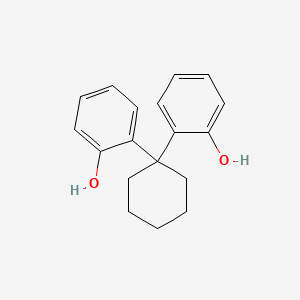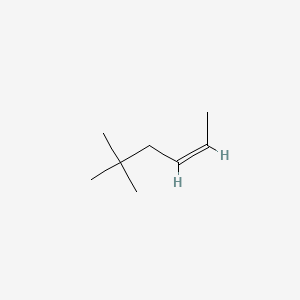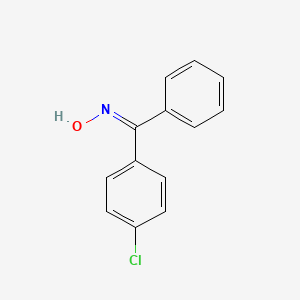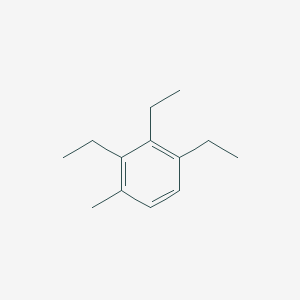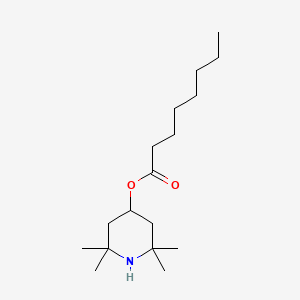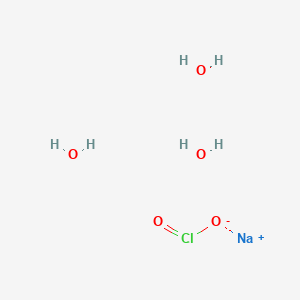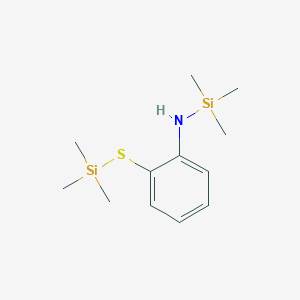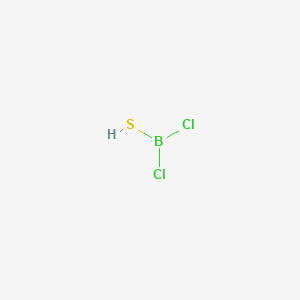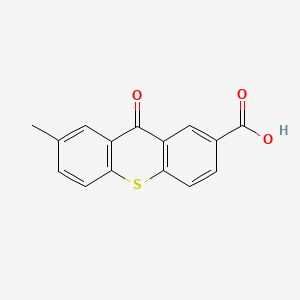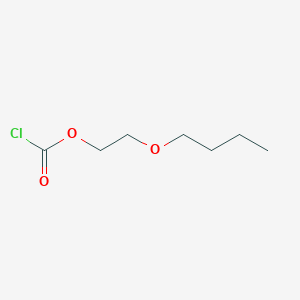
2-Butoxyethyl carbonochloridate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butoxyethyl carbonochloridate is an organic compound with the chemical formula C7H13ClO3. It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound is known for its reactivity and is often used as an intermediate in the synthesis of other chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Butoxyethyl carbonochloridate can be synthesized through the reaction of 2-butoxyethanol with phosgene (COCl2). The reaction typically takes place in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction is as follows:
C4H9OCH2CH2OH+COCl2→C4H9OCH2CH2OCOCl+HCl
The reaction is carried out under controlled conditions to ensure the safety and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors and continuous monitoring of reaction parameters such as temperature, pressure, and reactant concentrations. The process is designed to maximize yield and minimize the formation of by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-Butoxyethyl carbonochloridate undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding substituted products.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-butoxyethanol and hydrochloric acid.
Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Catalysts: Bases such as pyridine or triethylamine are often used to neutralize the hydrochloric acid formed during reactions.
Solvents: Organic solvents like dichloromethane or toluene are typically used to dissolve reactants and control reaction conditions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific nucleophile used. For example:
- Reaction with an amine forms a carbamate.
- Reaction with an alcohol forms a carbonate.
- Reaction with a thiol forms a thiocarbonate.
Wissenschaftliche Forschungsanwendungen
2-Butoxyethyl carbonochloridate has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the modification of biomolecules for research purposes.
Medicine: It is involved in the synthesis of certain drugs and therapeutic agents.
Industry: It is used in the production of coatings, adhesives, and other industrial products.
Wirkmechanismus
The mechanism of action of 2-butoxyethyl carbonochloridate involves its reactivity with nucleophiles. The carbonyl carbon in the carbonochloridate group is electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of a tetrahedral intermediate, which then collapses to form the final substituted product and release hydrochloric acid.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Butoxyethanol: A related compound used as a solvent and in the production of other chemicals.
2-Butoxyethyl acetate: Used as a solvent in various industrial applications.
Ethylene glycol monobutyl ether: Another related compound with similar uses in industry.
Uniqueness
2-Butoxyethyl carbonochloridate is unique due to its reactivity and versatility in chemical synthesis. Its ability to form various substituted products makes it valuable in the synthesis of complex organic molecules.
Eigenschaften
CAS-Nummer |
41905-52-6 |
|---|---|
Molekularformel |
C7H13ClO3 |
Molekulargewicht |
180.63 g/mol |
IUPAC-Name |
2-butoxyethyl carbonochloridate |
InChI |
InChI=1S/C7H13ClO3/c1-2-3-4-10-5-6-11-7(8)9/h2-6H2,1H3 |
InChI-Schlüssel |
MNKKXTGFPVEFRY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOCCOC(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


